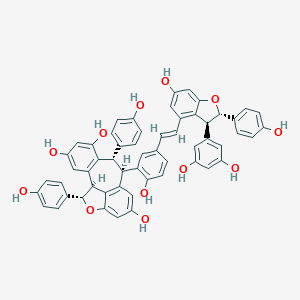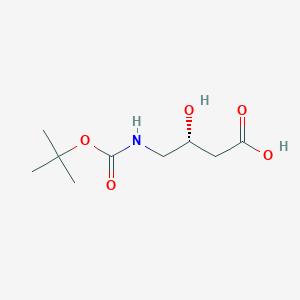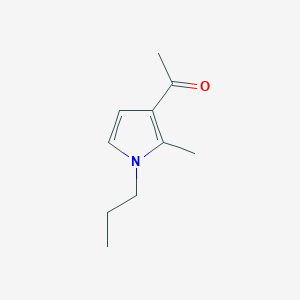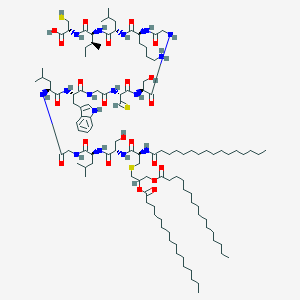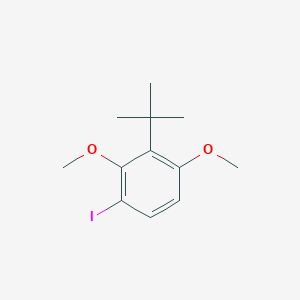
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzene and is commonly referred to as TIDB. TIDB has been found to have potential applications in various fields such as medicine, materials science, and organic chemistry.
Aplicaciones Científicas De Investigación
TIDB has been extensively studied for its potential applications in various fields. In organic chemistry, TIDB has been used as a building block for the synthesis of other compounds. TIDB has also been studied for its potential use in materials science, where it has been found to have unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of TIDB is not fully understood. However, it has been suggested that TIDB may act as a radical initiator, which can initiate various chemical reactions. TIDB has also been found to have potential as a photocatalyst, which can be used to drive chemical reactions using light energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TIDB have not been extensively studied. However, it has been suggested that TIDB may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TIDB has also been found to have potential as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIDB has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful in various fields. However, TIDB has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. TIDB is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on TIDB. One area of research is the development of new synthetic methods for TIDB that are more efficient and cost-effective. Another area of research is the study of TIDB's potential as a photocatalyst for various chemical reactions. Additionally, more research is needed to fully understand the mechanism of action of TIDB and its potential applications in medicine and materials science.
Conclusion:
In conclusion, 3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a unique chemical compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential uses in organic chemistry, materials science, and medicine. While there is still much to learn about TIDB, its unique properties make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of TIDB involves the reaction of 3-tert-butyl-2,4-dimethoxyphenol with iodine in the presence of a catalyst such as copper (I) iodide. The reaction takes place under reflux conditions in a solvent such as chloroform or dichloromethane. The resulting product is purified using column chromatography or recrystallization techniques.
Propiedades
Número CAS |
1243853-03-3 |
|---|---|
Nombre del producto |
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene |
Fórmula molecular |
C12H17IO2 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
3-tert-butyl-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)10-9(14-4)7-6-8(13)11(10)15-5/h6-7H,1-5H3 |
Clave InChI |
ULDPRVMZTHPXSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



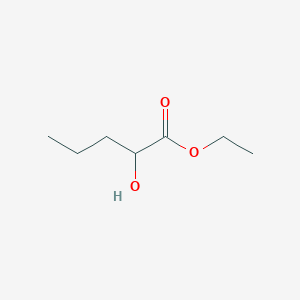
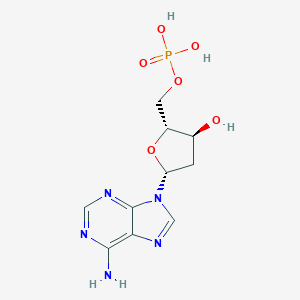
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)

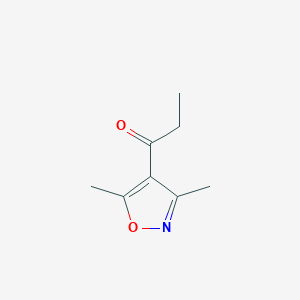
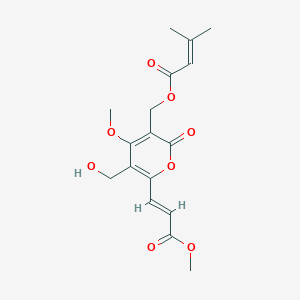

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)

